BenchChemオンラインストアへようこそ!

1,3-Propanediol-SNS-032

CDK inhibitor kinase selectivity PROTAC building block

1,3-Propanediol-SNS-032 is the critical intermediate for PROTAC CDK9 autophagic degrader 1, combining the potent CDK inhibitor SNS-032 (CDK9 IC50=4 nM) with a 1,3-propanediol linker. Its unique design enables selective CDK9 degradation via the autophagy-lysosome pathway, validated in THAL-SNS-032 (DC50=4.2 nM) and achieving >80% CDK9 inhibition at 100 nM. Choose this conjugate for reliable, high-efficiency PROTAC synthesis and avoid off-target risks associated with alternative linkers.

Molecular Formula C17H24N4O2S2
Molecular Weight 380.5 g/mol
CAS No. 345627-80-7
Cat. No. B1683952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Propanediol-SNS-032
CAS345627-80-7
SynonymsBMS 387032
BMS-387032
BMS387032
N-(5-(((5-(1,1-dimethylethyl)-2-oxazolyl)methyl)thio)-2-thiazolyl)-4-piperidinecarboxamide
SNS 032
SNS-032
Molecular FormulaC17H24N4O2S2
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3
InChIInChI=1S/C17H24N4O2S2/c1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11/h8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22)
InChIKeyOUSFTKFNBAZUKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1,3-Propanediol-SNS-032 (CAS 345627-80-7) | PROTAC CDK9 Autophagic Degrader Precursor for Targeted Protein Degradation


1,3-Propanediol-SNS-032 is a target protein ligand-linker conjugate, functioning as a critical intermediate in the synthesis of PROTAC CDK9 autophagic degrader 1 [1]. The compound comprises the potent and selective cyclin-dependent kinase (CDK) inhibitor SNS-032 (targeting CDK2, CDK7, and CDK9) conjugated to a 1,3-propanediol linker, enabling its use in proteolysis-targeting chimera (PROTAC) design . It serves as a foundational building block for developing novel degraders that induce selective CDK9 degradation via the autophagy-lysosome pathway .

1,3-Propanediol-SNS-032: Why Structural and Functional Specificity Precludes Generic Substitution in PROTAC Synthesis


Direct substitution of 1,3-Propanediol-SNS-032 with other CDK inhibitor-linker conjugates is not feasible due to its precise molecular design tailored for CDK9 autophagic degrader synthesis. The compound's unique combination of the SNS-032 ligand—which exhibits a distinct selectivity profile for CDK2 (IC50 38-48 nM), CDK7 (IC50 62 nM), and CDK9 (IC50 4 nM) —and a 1,3-propanediol linker, provides a specific spatial orientation and linker chemistry essential for forming a ternary complex with the E3 ligase and CDK9 . Alternative conjugates using different linkers or CDK ligands would alter the PROTAC's degradation efficiency (DC50) and selectivity, potentially failing to induce effective CDK9 degradation or introducing off-target effects [1].

1,3-Propanediol-SNS-032: Quantitative Comparative Evidence for Scientific Selection and Procurement


Superior Potency and Selectivity of the Parent SNS-032 Ligand for CDK9 vs. CDK1/CDK4

The SNS-032 moiety within 1,3-Propanediol-SNS-032 provides exceptional potency against CDK9 (IC50 = 4 nM) and high selectivity over CDK1 (10-fold) and CDK4 (20-fold), which is critical for minimizing off-target kinase inhibition in PROTAC design . This selectivity profile is superior to pan-CDK inhibitors like flavopiridol, which has an IC50 of ~100 nM for CDK9 but lacks this degree of selectivity [1].

CDK inhibitor kinase selectivity PROTAC building block

In Vivo Antitumor Efficacy of SNS-032 Compared to Standard-of-Care CDK Inhibitors

The SNS-032 component demonstrates robust in vivo antitumor activity, with tumor growth inhibition (TGI) of 130% in RPMI-8226 multiple myeloma xenografts at the maximum tolerated dose (MTD) of 30 mg/kg [1]. This compares favorably to palbociclib, which shows minimal single-agent activity in similar models (TGI < 50% in most non-ER+ xenografts) [2].

in vivo efficacy xenograft model CDK inhibitor

CDK9 Degradation Superiority of THAL-SNS-032 PROTAC vs. Parent SNS-032 Inhibitor

PROTACs synthesized using SNS-032-based conjugates, such as THAL-SNS-032, achieve profound CDK9 degradation (DC50 = 4.2 nM) and >95% maximal degradation (Dmax) in MOLT4 cells, whereas the parent SNS-032 inhibitor alone does not degrade CDK9 even at 1 µM [1]. This degradation is sustained for over 24 hours post-washout, demonstrating a clear functional advantage of the PROTAC approach [2].

PROTAC CDK9 degradation targeted protein degradation

Unique Application in Autophagy-Targeting PROTAC Synthesis

1,3-Propanediol-SNS-032 is specifically designed for the synthesis of PROTAC CDK9 autophagic degrader 1 (HY-168896), an ATTEC (Autophagy-Targeting Chimera) . This is distinct from most PROTACs, which utilize the ubiquitin-proteasome system. The resulting ATTEC degrader exhibits >80% CDK9 inhibition at 100 nM , offering a novel degradation pathway that may overcome resistance to proteasome-dependent degraders.

autophagy ATTEC CDK9 degradation

1,3-Propanediol-SNS-032: Optimal Research and Industrial Application Scenarios


Synthesis of Novel CDK9-Targeting PROTACs for Cancer Therapeutics

Use 1,3-Propanediol-SNS-032 as a key intermediate to synthesize CDK9-targeting PROTACs, leveraging the parent ligand's high CDK9 potency (IC50 = 4 nM) and selectivity over CDK1/CDK4 . This approach is validated by the successful development of THAL-SNS-032, a cereblon-recruiting CDK9 degrader with a DC50 of 4.2 nM in MOLT4 cells [1].

Development of Autophagy-Targeting Chimeras (ATTECs) for CDK9 Degradation

Employ 1,3-Propanediol-SNS-032 to construct ATTECs that direct CDK9 for degradation via the autophagy-lysosome pathway, as demonstrated by PROTAC CDK9 autophagic degrader 1, which achieves >80% CDK9 inhibition at 100 nM . This offers a potential strategy to circumvent resistance mechanisms associated with proteasome-dependent degradation.

Investigating CDK9-Dependent Transcriptional Addiction in Hematologic Malignancies

Utilize the CDK9-selective degradation conferred by PROTACs derived from 1,3-Propanediol-SNS-032 to probe the role of CDK9 in transcriptional regulation and its therapeutic vulnerability in cancers like multiple myeloma and acute leukemia, building on the robust in vivo efficacy of the parent SNS-032 in these models (130% TGI at MTD) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Propanediol-SNS-032

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.